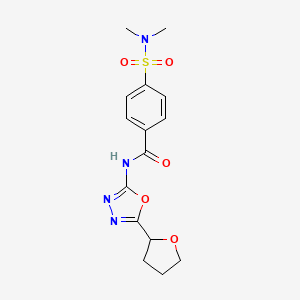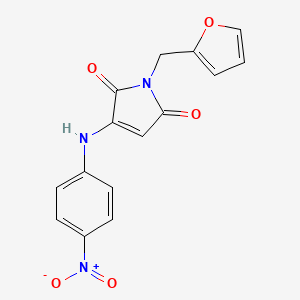
1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione” is a complex organic molecule. It is related to Dantrolene , a muscle relaxant used to treat malignant hyperthermia, a life-threatening condition triggered by certain general anesthetics .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a furan ring, a nitrophenyl group, and a pyrrole dione group . These groups contribute to the compound’s reactivity and properties.Applications De Recherche Scientifique
Synthesis of Functional Materials
Electronically Conducting Organic Polymers
Schweiger et al. (2000) described the synthesis and electrochemical polymerisation of compounds related to 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione, aiming at creating electronically conducting organic copolymers. These polymers, characterized using FT-IR and X-ray photoelectron spectroscopies, demonstrate the utility of such compounds in electronic and photonic applications, underscoring their importance in developing advanced materials Schweiger et al., 2000.
Biological Activities
Anticancer Activity
Kumar et al. (2013) investigated the anticancer properties of piperazine-2,6-dione derivatives, which share structural similarities with this compound. Their study highlights the synthesis and evaluation of these compounds for their potential in treating various cancer types, demonstrating the compound's relevance in medicinal chemistry Kumar et al., 2013.
PGE2 Production Inhibition
Moon et al. (2010) focused on synthesizing 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives, including compounds similar to this compound, and evaluated their inhibitory activities on LPS-induced PGE(2) production in macrophage cells. This study is significant for its implications in anti-inflammatory drug development, suggesting the compound's utility in pharmaceutical research Moon et al., 2010.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-nitroanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-14-8-13(15(20)17(14)9-12-2-1-7-23-12)16-10-3-5-11(6-4-10)18(21)22/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHIIKYTXRYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

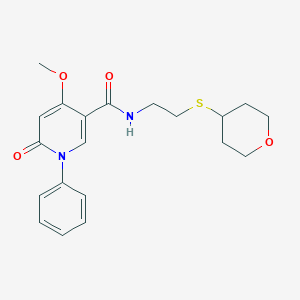
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2766550.png)
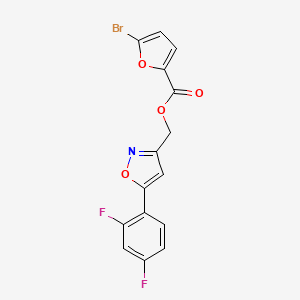
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)
![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766558.png)

![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)
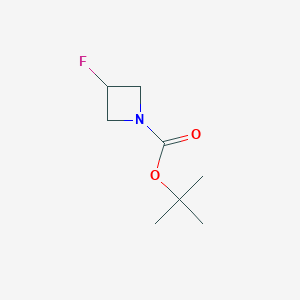
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)

![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)
